molecular formula C21H16N2O2S B3454998 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide

Cat. No.: B3454998
M. Wt: 360.4 g/mol
InChI Key: UWNZHEUXPBJYST-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide” is a benzothiazole derivative . Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. Each compound crystallizes with two independent but similar amino tautomers in the asymmetric units . In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

Benzothiazole compounds have been studied as optical materials and for their biological potential . They have been found to be applicable in transformations with aromatic, heteroaromatic, and aliphatic aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives vary. For instance, BM 212, a benzothiazole derivative, is a yellow crystalline powder with a melting point of 198-200 °C. It is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol.

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often studied in the context of their biological activity. For instance, benzothiazole based anti-tubercular compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Future Directions

Significant effort is needed to fully understand the biological properties and potential applications of benzothiazole derivatives. Future studies should focus on improving the compound’s solubility and exploring its efficacy in various preclinical models. Additionally, the development of synthetic processes is one of the most significant problems facing researchers .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-13-6-8-14(9-7-13)20(25)22-15-10-11-18(24)16(12-15)21-23-17-4-2-3-5-19(17)26-21/h2-12,24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNZHEUXPBJYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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